2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone is a member of pyridazines and a ring assembly.
Brand Name: Vulcanchem
CAS No.: 478029-32-2
VCID: VC4696604
InChI: InChI=1S/C22H21Cl2N3O/c23-18-10-7-11-19(24)17(18)15-27-21(28)14-20(26-12-5-2-6-13-26)22(25-27)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
SMILES: C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl
Molecular Formula: C22H21Cl2N3O
Molecular Weight: 414.33

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

CAS No.: 478029-32-2

Cat. No.: VC4696604

Molecular Formula: C22H21Cl2N3O

Molecular Weight: 414.33

* For research use only. Not for human or veterinary use.

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone - 478029-32-2

Specification

CAS No. 478029-32-2
Molecular Formula C22H21Cl2N3O
Molecular Weight 414.33
IUPAC Name 2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Standard InChI InChI=1S/C22H21Cl2N3O/c23-18-10-7-11-19(24)17(18)15-27-21(28)14-20(26-12-5-2-6-13-26)22(25-27)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Standard InChI Key BWXJBWLAHJFDHA-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl

Introduction

Chemical Identity and Structural Features

2-(2,6-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes three distinct substituents (Figure 1):

  • A 2,6-dichlorobenzyl group at position 2, contributing lipophilicity and steric bulk.

  • A phenyl group at position 6, enhancing aromatic interactions.

  • A piperidino group (1-piperidinyl) at position 5, introducing basicity and potential hydrogen-bonding capabilities .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₁Cl₂N₃O
Molecular Weight414.33 g/mol
Predicted Boiling Point552.3 ± 60.0 °C
Predicted Density1.31 ± 0.1 g/cm³
Predicted pKa3.15 ± 0.20

The compound’s IUPAC name, 2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one, reflects its substitution pattern . Its SMILES notation (C1=C(C(=NNC1=O)Cl)Cl) confirms the dichlorobenzyl and pyridazinone moieties .

Synthesis and Structural Analogues

While no explicit synthesis protocol for this compound is published, methodologies for analogous pyridazinones provide actionable insights:

General Pyridazinone Synthesis

Pyridazinones are typically synthesized via cyclization of γ-keto acids with hydrazines. For example:

  • Hydrazine cyclization: Refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol yields dihydropyridazinone intermediates .

  • Functionalization: Subsequent reactions with piperidine and dichlorobenzyl halides likely introduce the 5-piperidino and 2-dichlorobenzyl groups, respectively .

Key Analogues and Bioactivity

  • Compound 8a/b: 4-Phenyl/4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl) derivatives inhibit COX-1 (59–61%) and COX-2 (28–37%) at 10 μM, demonstrating anti-inflammatory and analgesic effects without gastric toxicity .

  • 6-(3-Fluoro-4-methoxyphenyl) derivatives: Exhibit acetylcholinesterase inhibitory activity, highlighting the pyridazinone scaffold’s versatility .

These analogues suggest that introducing electron-withdrawing groups (e.g., chlorine) enhances bioactivity, possibly by modulating electron distribution in the aromatic system.

Future Directions

  • Synthetic Optimization: Developing one-pot syntheses to improve yield beyond the current 58–76% .

  • Target Identification: Screening against kinase and GPCR libraries to uncover novel mechanisms.

  • Formulation Studies: Enhancing bioavailability via prodrug strategies or nanoparticle delivery.

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